Ethyl 4-fluorobenzoate
Overview
Description
Ethyl 4-fluorobenzoate is a clear colorless liquid . It is used for solution phase nucleophilic labeling of ethyl [18F]4-fluorobenzoate . It also causes N-arylation of 5-methoxyindole in the presence of 18-crown-6 by using microwave-assisted technology .
Synthesis Analysis
The synthesis of Ethyl 4-fluorobenzoate involves a stirred solution of carboxylic acid (5 mmol) and alcohol (5 mmol) in a 100 mL RB flask, to which 25 mg of ZnO Nps is added . The reaction mixture is stirred at 95 °C for 2 h and the course of the reaction is monitored by TLC .
Chemical Reactions Analysis
Ethyl 4-fluorobenzoate is known to cause N-arylation of 5-methoxyindole in the presence of 18-crown-6 by using microwave-assisted technology . More detailed information about its chemical reactions is not available in the search results.
Physical And Chemical Properties Analysis
Ethyl 4-fluorobenzoate has a molecular weight of 168.16 g/mol . It is a clear colorless liquid with a density of 1.146 g/mL at 25 °C . Its refractive index is 1.486 . It has a boiling point of 210 °C .
Scientific Research Applications
Synthesis of 4,4′-(1,4-piperazinediyl) bis benzoic acid ethyl ester
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of complex organic compounds .
Summary of the Application
Ethyl 4-fluorobenzoate is used in the synthesis of 4,4′-(1,4-piperazinediyl) bis benzoic acid ethyl ester . This compound could potentially be used in the development of new pharmaceuticals or materials.
Results or Outcomes
The outcome of this application is the synthesis of a new compound, 4,4′-(1,4-piperazinediyl) bis benzoic acid ethyl ester . The properties and potential applications of this compound would need to be explored in further research.
Nucleophilic Labeling of Ethyl [18F]4-fluorobenzoate
Specific Scientific Field
This application is in the field of Nuclear Medicine , specifically in the production of radiotracers for Positron Emission Tomography (PET) imaging .
Summary of the Application
The purified [18F]fluoride is used for solution phase nucleophilic labeling of ethyl [18F]4-fluorobenzoate . This labeled compound can be used as a radiotracer in PET imaging.
Methods of Application
The method involves the reaction of Ethyl 4-fluorobenzoate with [18F]fluoride in a suitable solvent. The resulting ethyl [18F]4-fluorobenzoate can then be purified and used in PET imaging .
Results or Outcomes
The outcome of this application is the production of a radiotracer that can be used in PET imaging to study various biological processes in vivo .
N-arylation of 5-methoxyindole
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of indole derivatives .
Summary of the Application
Ethyl 4-fluorobenzoate is used in the N-arylation of 5-methoxyindole . This reaction could potentially be used in the development of new pharmaceuticals or materials.
Results or Outcomes
The outcome of this application is the synthesis of a new compound, which is an indole derivative . The properties and potential applications of this compound would need to be explored in further research.
Synthesis of Oxadiazoles
Specific Scientific Field
This application is in the field of Medicinal Chemistry , specifically in the synthesis of bioactive compounds .
Summary of the Application
Ethyl 4-fluorobenzoate can be used in the synthesis of oxadiazoles . Oxadiazoles have shown a large number of applications like anti-bacterial, anti-inflammatory, analgesic, anti-tumor, anti-convulsant, anti-oxidant, herbicidal, and anti-fungal activities .
Results or Outcomes
The outcome of this application is the synthesis of oxadiazoles, which have a wide range of biological activities .
Synthesis of 4-Fluorobenzoic Acid Ethyl Ester Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of ester derivatives .
Summary of the Application
Ethyl 4-fluorobenzoate can be used in the synthesis of various ester derivatives . These derivatives could potentially be used in the development of new pharmaceuticals or materials.
Results or Outcomes
The outcome of this application is the synthesis of various ester derivatives . The properties and potential applications of these compounds would need to be explored in further research.
Synthesis of Bioactive Compounds
Summary of the Application
Ethyl 4-fluorobenzoate can be used in the synthesis of various bioactive compounds . These compounds have shown a large number of applications like anti-bacterial, anti-inflammatory, analgesic, anti-tumor, anti-convulsant, anti-oxidant, herbicidal, and anti-fungal activities .
Results or Outcomes
The outcome of this application is the synthesis of various bioactive compounds . These compounds have a wide range of biological activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPRJGKLMUDRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060006 | |
Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-fluorobenzoate | |
CAS RN |
451-46-7 | |
Record name | Ethyl 4-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-fluorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 4-fluorobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X65353N8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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